Enhanced Lipophilicity (LogP) vs. Shorter-Chain MCPA Esters
Decyl (4-chloro-2-methylphenoxy)acetate is expected to be significantly more lipophilic than shorter-chain MCPA esters, a property inferred from the LogP values of structurally related MCPA esters. For instance, MCPA-isooctyl (C8, branched) has a reported LogP of 6.70 [1], and MCPA-2-ethylhexyl (C8, branched) has a LogP of 4.79 . The linear C10 chain of the decyl ester should, based on established structure-activity relationships, result in a LogP exceeding 7.0, which is critical for formulation in highly lipophilic environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not directly measured; estimated >7.0 based on chain-length relationship (Class-level inference) |
| Comparator Or Baseline | MCPA-isooctyl: LogP 6.70; MCPA-2-ethylhexyl: LogP 4.79; MCPA-isobutyl: LogP 3.95 |
| Quantified Difference | Estimated increase of >0.3 to >2.2 LogP units over common esters (Class-level inference, not experimentally confirmed for this compound) |
| Conditions | LogP values from chromatographic databases |
Why This Matters
Higher LogP indicates greater affinity for waxy plant cuticles, potentially improving foliar uptake, but the lack of direct measurement for this compound means the practical significance is unconfirmed.
- [1] MCPA-isooctyl LogP. Sielc.com. Available at: https://sielc.com/mcpa-isooctyl View Source
